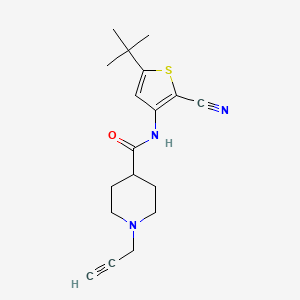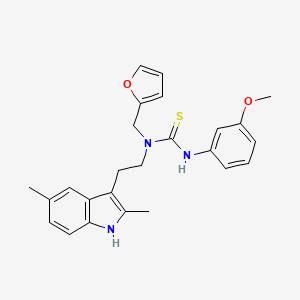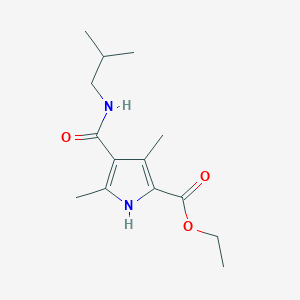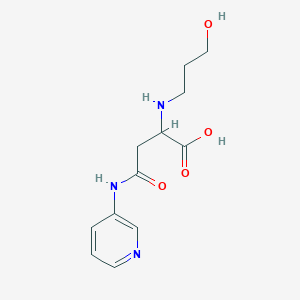
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (referred to as "compound X" in It is a piperidine derivative with a unique chemical structure that makes it a promising candidate for various research purposes. This paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for the use of compound X.
Mechanism of Action
The mechanism of action of compound X involves the inhibition of specific ion channels and receptors in the nervous system. It binds to the pore region of ion channels, preventing the influx of ions into the cell. This results in the inhibition of neurotransmitter release and the regulation of neuronal activity. In addition, compound X can also bind to specific receptors, inhibiting their activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have significant effects on the biochemical and physiological processes in the nervous system. It can inhibit the release of neurotransmitters such as glutamate and GABA, leading to the regulation of neuronal activity. In addition, compound X has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. These effects make it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using compound X in lab experiments include its unique chemical structure, which allows for specific targeting of ion channels and receptors. It also has high potency and selectivity, making it a useful tool for investigating the function of specific proteins in the nervous system. However, the limitations of using compound X include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several potential future directions for the use of compound X in scientific research. One possible direction is the investigation of its effects on specific ion channels and receptors in the nervous system. Another direction is the study of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In addition, compound X could be used to develop new drugs with improved potency and selectivity for specific targets in the nervous system.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of tert-butyl acrylate, 2-cyanobenzenethiol, and 4-piperidone hydrochloride in the presence of a base catalyst. The resulting product is then reacted with propargyl bromide to form compound X. The synthesis process can be optimized to obtain high yields of compound X with purity suitable for scientific research.
Scientific Research Applications
Compound X has potential applications in various scientific research fields. It can be used as a chemical tool for studying the function of ion channels in the nervous system. It can also be used to investigate the role of specific receptors in the regulation of neurotransmitter release. In addition, compound X has potential applications in the study of cancer biology, where it can be used to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-8-21-9-6-13(7-10-21)17(22)20-14-11-16(18(2,3)4)23-15(14)12-19/h1,11,13H,6-10H2,2-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWXAFBPSXOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)



![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)